molecular formula C12H17N3O4S B153118 Tert-butyl 2-(methylsulfonyl)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate CAS No. 365996-87-8

Tert-butyl 2-(methylsulfonyl)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate

Cat. No.: B153118
CAS No.: 365996-87-8
M. Wt: 299.35 g/mol
InChI Key: OWHKZXFLURWFDL-UHFFFAOYSA-N
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Description

Tert-butyl 2-(methylsulfonyl)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate is a useful research compound. Its molecular formula is C12H17N3O4S and its molecular weight is 299.35 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthetic Pathways and Chemical Interactions

One area of research involves the interaction and synthesis of pyrrolopyrimidine derivatives, providing insights into novel synthetic routes and the formation of potentially biologically active compounds. For instance, the reaction between 4,6-dichloropyrimidine-5-carbaldehyde and glycine esters in the presence of triethylamine leads to derivatives of N-(5-formylpyrimidin-4-yl)glycinate and various cyclization products, including pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine derivatives. This study illustrates the potential for synthesizing new biologically relevant compounds from pyrrolopyrimidine derivatives (Zinchenko, Muzychka, Biletskiy, & Smolii, 2018).

Crystal Structure and Molecular Analysis

Research on the crystal and molecular structure of related compounds, such as 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, reveals insights into their chemical properties and potential applications. The X-ray crystallographic analysis of these compounds provides valuable information on their molecular and crystal structure, which is crucial for understanding their reactivity and stability (Çolak, Karayel, Buldurun, & Turan, 2021).

Potential Pharmaceutical Applications

Derivatives of pyrrolopyrimidine have been explored for their potential pharmaceutical applications, including the synthesis of novel antifolate compounds and nucleoside analogues. These compounds show promise in various therapeutic areas, highlighting the importance of pyrrolopyrimidine derivatives in drug development. For example, the synthesis of LY288601, a pyrrolo[2,3-d]pyrimidine-based antifolate compound, demonstrates the compound's significance in the context of cancer research and treatment (Barnett & Wilson, 1993).

Properties

IUPAC Name

tert-butyl 2-methylsulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4S/c1-12(2,3)19-11(16)15-6-8-5-13-10(20(4,17)18)14-9(8)7-15/h5H,6-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWHKZXFLURWFDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=CN=C(N=C2C1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30593814
Record name tert-Butyl 2-(methanesulfonyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

365996-87-8
Record name 1,1-Dimethylethyl 5,7-dihydro-2-(methylsulfonyl)-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=365996-87-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 2-(methanesulfonyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

m-Chloroperbenzoic acid (1.99 g) was added to a dichloromethane solution (20 ml) of 6-(tert-butoxy-carbonyl)-5,7-dihydro-2-methylthiopyrrolo[3,4-d]-pyrimidine (1.08 g) under ice cooling, and the mixture was stirred for 5 hours. A saturated aqueous solution of sodium sulfite, a saturated aqueous solution of sodium hydrogen carbonate and dichloromethane were added to separate an organic layer. The organic layer was then dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure, hexane was added to the residue, and powder deposited was collected by filtration to obtain the title compound (1.09 g) as colorless powder.
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